[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid is a complex organic compound that features a quinazoline moiety and an imidazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4,6-dimethyl-2-aminobenzamide with glyoxal to form the quinazoline core. This intermediate is then reacted with an imidazole derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as palladium on carbon to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline or imidazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced imidazole derivatives.
Scientific Research Applications
[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells and other pathological processes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like erlotinib and gefitinib, which are used as anticancer agents.
Imidazole Derivatives: Compounds such as metronidazole, known for their antimicrobial properties.
Uniqueness
What sets [2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid apart is its dual functionality, combining the biological activities of both quinazoline and imidazole moieties. This unique structure allows it to target multiple pathways, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
2-[2-[(4,6-dimethylquinazolin-2-yl)amino]-5-oxo-1,4-dihydroimidazol-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-7-3-4-10-9(5-7)8(2)16-14(17-10)20-15-18-11(6-12(21)22)13(23)19-15/h3-5,11H,6H2,1-2H3,(H,21,22)(H2,16,17,18,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBOLJGIJSNQJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(C(=O)N3)CC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386827 |
Source
|
Record name | {2-[(4,6-Dimethylquinazolin-2-yl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345951-23-7 |
Source
|
Record name | {2-[(4,6-Dimethylquinazolin-2-yl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.